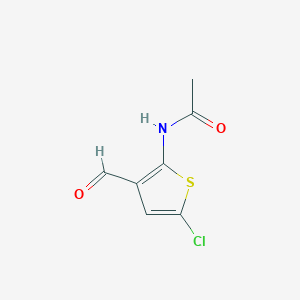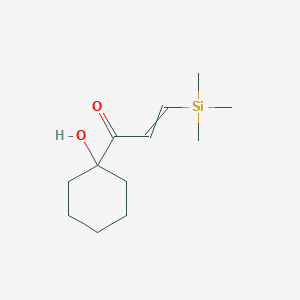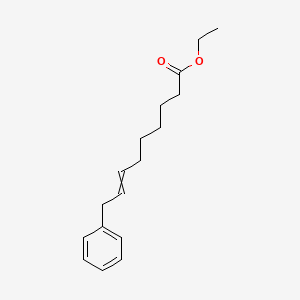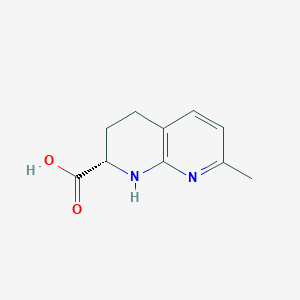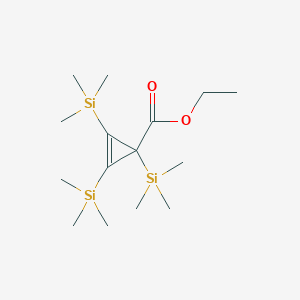
2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester is a specialized organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of a cyclopropene ring, which is a three-membered carbon ring with one double bond, and three trimethylsilyl groups attached to the cyclopropene ring. The ethyl ester functional group further adds to its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through the reaction of a suitable alkyne with a carbene precursor under controlled conditions.
Introduction of Trimethylsilyl Groups: The trimethylsilyl groups are introduced via silylation reactions, where the cyclopropene ring is treated with trimethylsilyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trimethylsilyl groups can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
相似化合物的比较
Similar Compounds
- 1,2,3-Tris(trimethylsilyl)-2-cyclopropene-1-carboxylic acid methyl ester
- Trimethyl 4-methoxy-6-[1,2,3-tris(methoxycarbonyl)-2-cyclopropen-1-yl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3,5-tricarboxylate
Uniqueness
2-Cyclopropene-1-carboxylic acid, 1,2,3-tris(trimethylsilyl)-, ethyl ester is unique due to its specific combination of a cyclopropene ring, trimethylsilyl groups, and an ethyl ester functional group. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
680199-91-1 |
|---|---|
分子式 |
C15H32O2Si3 |
分子量 |
328.67 g/mol |
IUPAC 名称 |
ethyl 1,2,3-tris(trimethylsilyl)cycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C15H32O2Si3/c1-11-17-14(16)15(20(8,9)10)12(18(2,3)4)13(15)19(5,6)7/h11H2,1-10H3 |
InChI 键 |
WXTOGVUJBNJBNZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(C(=C1[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene](/img/structure/B12536618.png)
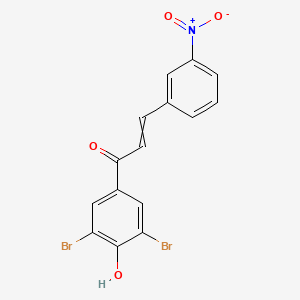
![N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride](/img/structure/B12536635.png)
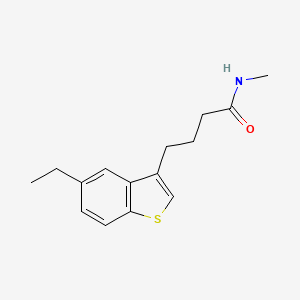
![2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole](/img/structure/B12536648.png)
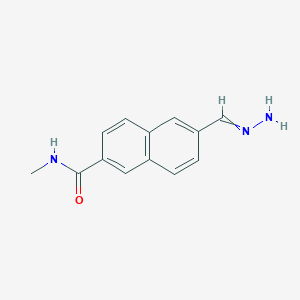
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
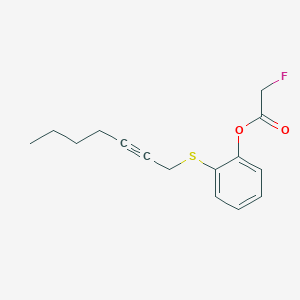
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
